![molecular formula C15H24ClNO3 B4395218 2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4395218.png)
2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol
説明
2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is commonly referred to as CIAMP, and it has been studied for its ability to inhibit certain enzymes and receptors in the body. In
作用機序
The mechanism of action of CIAMP involves its ability to inhibit the activity of protein kinase C and the NMDA receptor. Protein kinase C is a family of enzymes that play a key role in cell growth and signaling, and its dysregulation has been implicated in the development of cancer. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. Its dysregulation has been implicated in various neurological disorders, including Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
CIAMP has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and signaling, the modulation of synaptic plasticity, and the reduction of pain and inflammation. These effects are thought to be mediated by the inhibition of protein kinase C and the NMDA receptor.
実験室実験の利点と制限
One advantage of using CIAMP in lab experiments is its specificity for protein kinase C and the NMDA receptor. This specificity allows for the selective inhibition of these enzymes and receptors, which can help to elucidate their specific roles in cellular processes. However, one limitation of using CIAMP is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on CIAMP, including the development of more potent and selective inhibitors of protein kinase C and the NMDA receptor, the exploration of its potential therapeutic properties in the treatment of cancer and neurological disorders, and the investigation of its potential as a tool for studying the role of protein kinase C and the NMDA receptor in cellular processes. Additionally, further studies are needed to determine the safety and toxicity of CIAMP in vivo, which will be important for its potential clinical use.
In conclusion, CIAMP is a chemical compound that has been studied for its potential therapeutic properties in the treatment of cancer and neurological disorders. Its mechanism of action involves the inhibition of protein kinase C and the NMDA receptor, and it has been shown to have various biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for research that hold promise for its potential clinical use.
科学的研究の応用
CIAMP has been studied for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders. It has been shown to inhibit the activity of certain enzymes and receptors, including protein kinase C and the N-methyl-D-aspartate (NMDA) receptor. These enzymes and receptors are involved in various cellular processes, including cell growth and signaling, and their dysregulation has been implicated in the development of cancer and neurological disorders.
特性
IUPAC Name |
2-[(2-chloro-5-methoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO3/c1-10(2)20-14-7-12(16)11(6-13(14)19-5)8-17-15(3,4)9-18/h6-7,10,17-18H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPNLIQFORZMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)CNC(C)(C)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



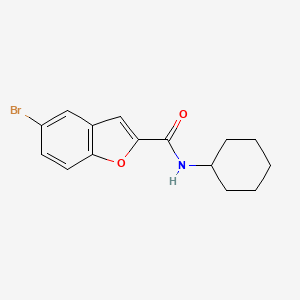
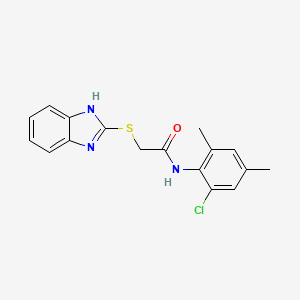
![4-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4395150.png)
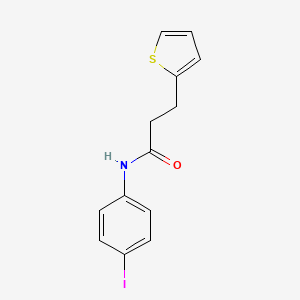
![N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide](/img/structure/B4395170.png)
![2-[(3-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4395175.png)
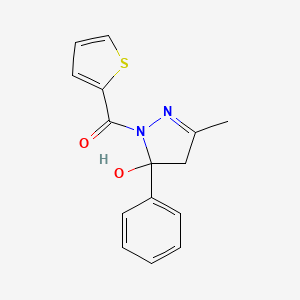
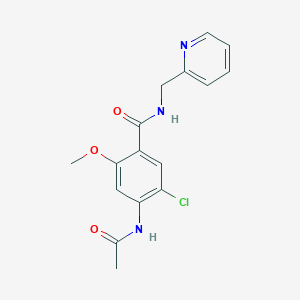
![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4395202.png)


![isopropyl {1-[(benzoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4395217.png)
![N-(3-methyl-2-pyridinyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4395221.png)
![2-methyl-5-[2-(4-methylphenoxy)ethyl][1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B4395229.png)